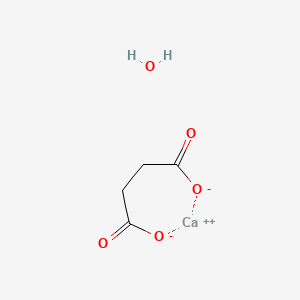

Calcium succinate hydrate

Description

Historical Context of Succinate (B1194679) Chemistry and Calcium Salts Research

The study of succinates, the salts of succinic acid, is rooted in the broader field of dicarboxylic acids. Succinic acid itself is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. Historically, research into metal salts of organic acids has been extensive, driven by their diverse applications. In the realm of succinates, early research focused on their synthesis and basic characterization. The introduction of various metal ions, including calcium, into the succinate framework led to the discovery of a wide range of compounds with unique properties. sci-hub.st The study of calcium salts, in general, has a long history due to calcium's abundance and its role in both biological systems and materials. The investigation into calcium dicarboxylate salt hydrates, such as calcium oxalate (B1200264) monohydrate, has laid the groundwork for understanding similar compounds like calcium succinate hydrate (B1144303), particularly in areas like thermal analysis and structural chemistry. mdpi.com

Evolution of Research on Calcium Succinate Compounds

Initial research on calcium succinate compounds focused on their precipitation and identification. Over time, the focus has shifted towards controlled synthesis and the growth of single crystals to enable detailed structural and property analysis. A significant aspect of this evolution is the study of its different hydrated forms. It has been reported to form both a trihydrate (Ca(C₄H₄O₄)·3H₂O) and a monohydrate (Ca(C₄H₄O₄)·H₂O). researchgate.netgoogle.com

Early methods for preparing calcium succinate involved simple precipitation reactions. frontiersin.org More advanced techniques, such as gel-aided solution growth and free evaporation methods, have been developed to produce larger, higher-quality single crystals. sci-hub.stresearchgate.net These improved crystals have been crucial for precise characterization using techniques like single-crystal X-ray diffraction (XRD). researchgate.net Research has also documented the transition between the trihydrate and monohydrate forms, noting that the trihydrate can convert to the more stable monohydrate form upon heating. google.com This transition is a key area of study as the number of water molecules significantly impacts the crystal structure and its properties. researchgate.net

Current Research Landscape and Significance of Calcium Succinate Hydrate

The current research landscape for this compound is primarily focused on its potential applications in materials science. One of the most promising areas is in the field of non-linear optical (NLO) materials. sci-hub.st NLO materials are vital for technologies like high-power frequency conversion and lasers. sci-hub.st Studies have shown that single crystals of calcium succinate exhibit second harmonic generation (SHG) efficiency, making them potential alternatives to established NLO crystals. sci-hub.st

Another significant area of contemporary research is the use of calcium dicarboxylate salt hydrates for thermochemical energy storage (TCES). mdpi.com Salt hydrates are investigated for their ability to store and release thermal energy through reversible dehydration and rehydration reactions, which is applicable for storing waste heat. mdpi.com Although research has explored several calcium dicarboxylate hydrates for this purpose, detailed thermal analysis of calcium succinate monohydrate is an area of ongoing interest. researchgate.netmdpi.com The compound's thermal stability and the energetics of its dehydration process are key parameters being investigated. researchgate.netmdpi.com

Overview of Key Research Areas in this compound Studies

The study of this compound encompasses several key research areas:

Crystal Growth and Structural Analysis: A primary focus is on growing high-quality single crystals using methods like free evaporation and gel-aided techniques. sci-hub.stresearchgate.net The resulting crystals are then analyzed using Powder X-ray Diffraction (PXRD) and single-crystal XRD to determine their crystal system, space group, and lattice parameters. sci-hub.stresearchgate.net These studies have confirmed that this compound typically crystallizes in a triclinic system. sci-hub.st

Spectroscopic Characterization: Techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are employed to identify the functional groups present in the compound and to confirm the coordination of the succinate ligand with the calcium ion. researchgate.net

Thermal Analysis: The thermal stability and decomposition of this compound are investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). researchgate.net These studies determine the temperature at which the material is stable, identify the temperatures of dehydration, and quantify the associated energy changes (enthalpy of dehydration). sci-hub.stmdpi.com Research indicates that the trihydrate form is stable up to approximately 68 °C. sci-hub.st

Optical and Dielectric Properties: The optical properties are assessed using UV-Vis-NIR spectroscopy to determine the material's optical transmission range, a critical factor for NLO applications. sci-hub.st The second harmonic generation (SHG) efficiency is also measured to quantify its NLO activity. sci-hub.st Furthermore, the dielectric behavior, including the dielectric constant and AC conductivity, is studied as a function of frequency and temperature to understand its electrical properties. researchgate.netresearchgate.net

Research Data on this compound

Table 1: Crystal Structure Data for Calcium Succinate

| Parameter | Reported Value | Reference |

| Crystal System | Triclinic | sci-hub.st |

| Space Group | P-1 | sci-hub.st |

| a (Å) | 6.702 | sci-hub.st |

| b (Å) | 8.242 | sci-hub.st |

| c (Å) | 10.742 | sci-hub.st |

| α (°) | 81.33 | sci-hub.st |

| β (°) | 88.90 | sci-hub.st |

| γ (°) | 68.48 | sci-hub.st |

Table 2: Thermal Properties of Calcium Succinate Hydrates

| Property | Observation | Temperature Range (°C) | Reference |

| Thermal Stability (Trihydrate) | Stable without weight loss | < 68 | sci-hub.st |

| Dehydration (Trihydrate) | Major weight loss attributed to water liberation | 68.65 - 218.6 | sci-hub.st |

| Dehydration Onset (General) | Applicable in the desired range for TCES | 100 - 200 | mdpi.com |

| Overall Thermal Stability | Stable up to 220 °C | < 220 | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H6CaO5 |

|---|---|

Molecular Weight |

174.17 g/mol |

IUPAC Name |

calcium;butanedioate;hydrate |

InChI |

InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 |

InChI Key |

QGRXCSKZKNYHEQ-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for Calcium Succinate Hydrate

Precipitation and Crystallization Techniques

Precipitation and crystallization from aqueous solutions are common methods for synthesizing calcium succinate (B1194679) hydrate (B1144303). These techniques rely on the reaction between a soluble calcium salt and a succinate source, leading to the formation of the less soluble calcium succinate which then precipitates.

The formation of well-defined crystals of calcium succinate hydrate is fundamentally dependent on the control of nucleation and subsequent crystal growth. Nucleation, the initial formation of stable crystalline entities, can be either homogeneous or heterogeneous. In many synthetic preparations, controlling the rate of reactant mixing and the solution's supersaturation level is key to managing nucleation.

A typical synthesis involves mixing aqueous solutions of a calcium salt, such as calcium chloride, and a succinate salt, like sodium succinate, or by reacting calcium carbonate or calcium hydroxide (B78521) with succinic acid. sci-hub.stgoogle.com For instance, single crystals of calcium succinate have been successfully grown using a free evaporation method where solutions of succinic acid and calcium carbonate are mixed and allowed to evaporate slowly at room temperature (around 32 °C). sci-hub.st In this process, tiny crystals may appear within a week, growing larger over approximately 20 days. sci-hub.st The growth mechanism is often considered to be two-dimensional nucleation. sci-hub.st Controlling factors such as the presence of impurities or specific additives can also influence nucleation and growth, a principle borrowed from biomineralization studies where soluble proteins can regulate calcium carbonate nucleation. nih.gov

The rate of crystal growth following nucleation determines the final size and quality of the crystals. Slow evaporation techniques and gel-aided solution growth are employed to moderate this growth rate. sci-hub.stresearchgate.net In the gel method, reactants like calcium chloride and succinic acid diffuse slowly through a silica (B1680970) gel matrix, leading to the controlled growth of crystals, with sizes up to 8 × 3 × 3 mm³ being reported. researchgate.net

Table 1: Parameters for Crystal Growth of Calcium Succinate via Evaporation

| Parameter | Value/Condition | Outcome | Source |

|---|---|---|---|

| Method | Free Evaporation | Single crystals | sci-hub.st |

| Reactants | Succinic Acid, Calcium Carbonate | Calcium Succinate | sci-hub.st |

| Temperature | Room Temperature (32 °C) | Slow crystal growth | sci-hub.st |

| pH | 4.3 | Good quality crystals | sci-hub.st |

| Growth Time | ~20 days | Crystals up to 8x7x2 mm³ | sci-hub.st |

The choice of solvent plays a critical role in the synthesis of this compound, influencing solubility, supersaturation, and the final crystal structure. While water is the most common solvent, the use of co-solvents or non-aqueous media can alter the hydration state and morphology of the product. The interaction between solvent molecules and the growing crystal facets can inhibit or promote growth in specific directions, thereby shaping the crystal. mdpi.com

For example, in the synthesis of related calcium salts, the use of monohydric C1–C4 alcohols, with or without water, has been shown to be effective. google.com Methanol (B129727), in particular, is often used. google.comgoogle.com The presence of an organic solvent like ethanol (B145695) can influence the crystallization rate and the particle size of the resulting calcium salt. mdpi.com The viscosity of the solvent mixture can also impact mass transfer, affecting both nucleation and crystal growth. mdpi.com While specific studies on a wide range of solvents for this compound are limited, the principles observed in the crystallization of other calcium salts, such as calcium citrate (B86180), suggest that solvents like ethanol and isopropanol (B130326) can influence the crystalline phase. mdpi.com

Supersaturation is the primary driving force for crystallization. It is the ratio of the ion activity product in the solution to the equilibrium solubility product. mdpi.com For calcium succinate, the level of supersaturation must be carefully controlled to prevent rapid, uncontrolled precipitation which leads to amorphous or poorly crystalline material. By maintaining a state of moderate supersaturation, the growth of well-defined crystals is favored. The solubility of calcium succinate increases almost linearly with temperature, which allows for methods like seeded crystal growth from aqueous solutions to produce larger crystals. sci-hub.st

The pH of the reaction medium is a critical parameter that influences both the availability of succinate ions and the stability of different hydrate forms. Succinic acid is a diprotic acid, and its degree of ionization is pH-dependent. In fermentative production of succinate, the pH is often controlled between 6.0 and 6.4 for optimal production and precipitation as calcium succinate. google.comnih.gov Studies on single crystal growth have identified a pH of 4.3 as optimal for obtaining good quality crystals via slow evaporation. sci-hub.st At varying pH levels, the speciation of the succinate ion changes, which can impact the kinetics of crystal growth and potentially the incorporation of water molecules into the crystal lattice, thus affecting the hydration state. acs.org For instance, converting calcium succinate trihydrate to the monohydrate form can be achieved by heating a culture solution, with the transition point being around 60°C in pure solutions and higher in complex media. google.com

Table 2: Influence of pH on Succinate Synthesis

| System | pH Range | Base Used | Outcome | Source |

|---|---|---|---|---|

| Fermentation | 6.0 - 6.3 | Ca(OH)₂ | Precipitation of calcium succinate | google.com |

| Fermentation | 5.8 - 6.4 | CaO or Ca(OH)₂ | Precipitation of calcium succinate | google.com |

| E. coli Fermentation | 6.4 | Ca(OH)₂ | Highest specific succinate productivity | nih.gov |

| Crystal Growth | 4.0 - 5.0 | - | Varied to optimize crystal quality | sci-hub.st |

| Crystal Growth | 4.3 | - | Optimal for good quality crystals | sci-hub.st |

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system, typically a stainless-steel autoclave, at elevated temperatures and pressures. These techniques are powerful for creating crystalline materials that may not be accessible under ambient conditions.

Hydrothermal synthesis uses water as the solvent and allows for precise control over the crystallization process by manipulating temperature and pressure. nih.gov These variables alter the solubility of reactants and the kinetics of the reaction, often leading to highly crystalline products with specific morphologies. nwpii.com For other calcium-based materials, such as hydroxyapatite (B223615), hydrothermal synthesis at temperatures around 200°C and pressures of 20 bar can yield specific crystal forms like whiskers. nih.gov While detailed hydrothermal synthesis parameters specifically for this compound are less commonly reported, studies on related metal-succinate coordination polymers show that temperatures typically range from 120°C to 180°C. researchgate.net The pressure in the autoclave is determined by the temperature and the amount of solvent used. This method can promote the formation of dense, stable crystalline phases.

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents or a mixture of water and an organic solvent. researchgate.netmpg.de This approach can lead to the formation of novel structures or derivatives, as the organic solvent can influence the coordination environment of the calcium ion and may even be incorporated into the final structure. The use of solvents other than water can prevent the formation of highly hydrated phases and can stabilize different crystal frameworks. researchgate.net

For instance, the solvothermal synthesis of a novel calcium-based metal-organic framework (MOF) involved dissolving reactants in a solvent and heating them in an autoclave to 120°C for several days. nih.gov The use of modulators like acetic acid and co-solvents like p-xylene (B151628) was found to influence crystal size and yield. nih.gov Such techniques offer a pathway to synthesize derivatives of calcium succinate where the coordination sphere of the calcium ion is modified, leading to materials with different properties. The precise control over reaction parameters such as temperature, time, and solvent type is crucial for achieving the desired product. researchgate.net

Mechanochemical Synthesis of this compound

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solid-state reaction technique offers a solvent-free or low-solvent alternative to traditional solution-based methods.

Grinding-assisted solid-state reactions are a straightforward method for producing this compound. This technique typically involves the grinding of a mixture of a calcium source and succinic acid. For instance, calcium hydroxide can be ground with succinic acid to yield calcium succinate. mdpi.com This method is considered a form of mechanochemical synthesis and can be performed using a simple mortar and pestle or more sophisticated ball milling equipment. mdpi.comias.ac.in

The reaction between an equimolar mixture of a calcium salt, such as calcium chloride (CaCl2), and sodium succinate dihydrate (Na2C4H4O4·2H2O) can be initiated by grinding them together in an agate mortar at room temperature. ias.ac.in The mechanical force applied during grinding facilitates the solid-state metathesis reaction, leading to the formation of calcium succinate and a salt byproduct, such as sodium chloride (NaCl). ias.ac.in The byproduct can then be removed by washing with water. ias.ac.in

Similarly, the synthesis of calcium dicarboxylate salt hydrates, including this compound, has been successfully achieved through mechanochemical means. mdpi.com For example, the reaction of terephthalic acid with calcium hydroxide (Ca(OH)2) in the presence of a small amount of water in a ball mill for several hours yields the corresponding calcium salt hydrate. mdpi.com This approach is also applicable to the synthesis of other calcium dicarboxylate hydrates. mdpi.com

Milling parameters play a crucial role in determining the final properties of the synthesized material, including its hydration state and polymorphic form. ucl.ac.uk Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. slideshare.netresearchgate.net These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

Key milling parameters that can be controlled include:

Milling time and frequency: The duration and speed of milling can affect particle size reduction and the degree of amorphization. researchgate.net Increased milling time generally leads to a more amorphous product. researchgate.net

Type of mill: Different mills, such as planetary ball mills or vibratory mills, can impart different types of mechanical energy to the reactants, influencing the reaction pathway and final product. researchgate.net

Presence of a liquid phase: Liquid-assisted grinding (LAG) involves the addition of a small amount of a solvent to the solid reactants before or during milling. acs.org The liquid can act as a catalyst, accelerating the reaction kinetics and facilitating the formation of specific polymorphic forms. acs.org The amount of liquid added can influence the rate of cocrystal formation. acs.org

The choice of excipients, or inactive substances, during milling can also influence polymorphic transformations. researchgate.net These substances can interact with the crystal surfaces, affecting their growth and stability. researchgate.net By carefully controlling these parameters, it is possible to direct the synthesis towards a specific hydrate or polymorphic form of calcium succinate. The study of how these parameters affect the outcome is essential for producing materials with desired and consistent properties. ucl.ac.ukacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com This approach is increasingly being applied to the synthesis of various compounds, including this compound.

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major source of waste in chemical processes. google.com Mechanochemical synthesis, as described in section 2.3, is an excellent example of a solvent-free or reduced-solvent method. acs.org By conducting reactions in the solid state, the need for large volumes of organic solvents is avoided. rsc.org

Another approach is the use of water as a solvent, which is considered a green solvent due to its non-toxic and environmentally benign nature. rsc.org For example, calcium succinate can be precipitated from an aqueous solution by reacting a soluble calcium salt with a solution of succinic acid or a succinate salt. The pH of the solution is a critical parameter to control, as it affects the product yield and can influence the formation of byproducts. google.com

The following table summarizes the yield of calcium succinate from different calcium sources and solvents, demonstrating the feasibility of using greener solvents like water and methanol.

| Calcium Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Calcium Hydroxide | Methanol | 60 | 2 | 98.0 |

| Calcium Oxide | Methanol | 60 | 2 | 96.5 |

| Calcium Carbonate | Water | 65 | 4 | 89.9 |

| Data adapted from research on tocopherol succinate synthesis, which shows similar trends for succinic acid. |

A significant advancement in green chemistry is the use of renewable resources as starting materials. fraunhofer.denih.gov Succinic acid, a key precursor for calcium succinate, can be produced through the fermentation of renewable feedstocks. fraunhofer.desphinxsai.com This bio-based production of succinic acid offers a sustainable alternative to traditional petrochemical routes. fraunhofer.degoogle.com

Various microorganisms, including bacteria and yeast, can be used to ferment a wide range of renewable carbon sources, such as: google.commanchester.ac.uk

Glucose

Sucrose

Lignocellulosic hydrolysates

Control of Hydration States and Polymorphism in Calcium Succinate Synthesis

The hydration state and polymorphic form of calcium succinate can significantly impact its properties. Therefore, controlling these aspects during synthesis is of great importance. Calcium succinate is known to form different hydrates, including a monohydrate and a trihydrate. mdpi.comresearchgate.net

The formation of a specific hydrate or polymorph can be influenced by several factors during crystallization, including:

Temperature: Temperature can affect the relative stability of different polymorphic forms and the solubility of the compound, thereby influencing which form crystallizes. researchgate.net

Solvent: The choice of solvent can play a critical role in determining the crystal structure. Different solvents can lead to the formation of different polymorphs or solvates (hydrates in the case of water).

Presence of impurities or additives: Impurities or specifically added additives can inhibit or promote the growth of certain crystal faces, leading to the formation of a specific polymorph. researchgate.net

Supersaturation: The level of supersaturation at which crystallization occurs can also influence the polymorphic outcome.

Techniques such as X-ray diffraction (XRD) are essential for characterizing the crystal structure and identifying the specific hydrate or polymorphic form of the synthesized calcium succinate. researchgate.net By carefully controlling the synthesis conditions, it is possible to selectively produce a desired form of this compound. For example, single crystals of calcium succinate trihydrate have been grown using a gel-aided solution growth technique. researchgate.net

Directed Synthesis of Specific Hydrates and Anhydrous Forms

The controlled synthesis of specific calcium succinate hydrates (such as the monohydrate and trihydrate) and its anhydrous form is crucial for applications where the degree of hydration affects material properties. Research has identified temperature and the synthesis environment as key factors in determining the resulting crystalline form.

One prominent method involves the bio-fermentation of carbohydrates by microorganisms, such as Corynebacterium glutamicum or Actinobacillus succiniciproducens. google.comgoogle.com In this process, the microorganism produces succinic acid, which is simultaneously neutralized in the fermentation broth by the addition of a calcium source like calcium hydroxide or calcium oxide. google.comnih.gov This neutralization maintains a suitable pH for the fermentation (typically around 6.0-6.6) and causes the precipitation of calcium succinate. google.com

Specifically, crystallization fermentation can be directed to produce calcium succinate trihydrate. google.comgoogleapis.com This trihydrate can then be converted to calcium succinate monohydrate through a transition crystallization step, which typically involves heating the culture solution. google.comgoogleapis.com Further heating can lead to the anhydrous form. The thermal dehydration of calcium succinate trihydrate has been observed to occur in stages, with a significant loss of water molecules occurring between 68.65 °C and 218.6 °C. sci-hub.st The solubility of calcium succinate increases almost linearly with temperature, which suggests that large, high-quality crystals can be grown from aqueous solutions using seeded growth methods. sci-hub.st

Direct chemical synthesis is also employed. A common laboratory and industrial method involves the reaction of succinic acid with a calcium salt. For instance, reacting succinic acid with calcium hydroxide in a solvent like methanol at elevated temperatures (e.g., 58–60°C) yields a calcium succinate precipitate. Similarly, single crystals of calcium succinate trihydrate have been grown using calcium chloride and succinic acid in a gel method. researchgate.net The pH of the solution is a critical parameter, with optimal crystal quality being achieved at a pH of 4.3 in some solution growth methods. sci-hub.st

The interconversion between hydrated and anhydrous forms is a key area of study, particularly for applications like thermochemical energy storage. tuwien.at Anhydrous calcium succinate can be obtained by heating the hydrated forms, and it can be rehydrated by exposure to water, releasing heat in the process. mdpi.com

Table 1: Synthesis Methods for Calcium Succinate Hydrates and Anhydrous Form

| Target Product | Synthesis Method | Key Reactants/Components | Controlling Factors | Reference(s) |

|---|---|---|---|---|

| Calcium Succinate Trihydrate | Crystallization Fermentation | Corynebacterium glutamicum, Carbohydrate, Calcium Hydroxide | Fermentation conditions (pH, temperature) | google.com, googleapis.com |

| Gel-Aided Solution Growth | Succinic Acid, Calcium Chloride | pH of the solution (e.g., 4.3) | researchgate.net, sci-hub.st | |

| Calcium Succinate Monohydrate | Transition Crystallization | Calcium Succinate Trihydrate | Heating of the culture solution | google.com, googleapis.com |

| Mechanochemical Synthesis | Succinic Acid, Calcium Hydroxide, Water | Milling | mdpi.com | |

| Anhydrous Calcium Succinate | Thermal Dehydration | Calcium Succinate Hydrates (e.g., Trihydrate) | Heating to temperatures above water liberation point (e.g., >218°C) | sci-hub.st, mdpi.com |

| Calcium Succinate (General) | Chemical Precipitation | Succinic Acid, Calcium Hydroxide/Calcium Oxide | Temperature (e.g., 60°C), Solvent (e.g., Methanol) |

Influence of Additives and Seeding on Crystallization Pathways

The crystallization of calcium succinate is a critical step that determines the final product's particle size distribution, purity, and morphology. The use of additives and seeding are two effective strategies to control and direct this process. mdpi.com

Seeding is a technique used to control nucleation, which can otherwise be a chaotic process leading to poor product quality. researchgate.net By introducing seed crystals of a desired size and structure into a supersaturated solution, spontaneous nucleation is prevented, and growth occurs on the surface of the added seeds. researchgate.netd-nb.info This method allows for better control over the final crystal size and can improve the efficiency of precipitation. researchgate.net For calcium succinate, seeding can be employed in cooling crystallization or in processes where additional product is precipitated from the filtrate by heating. google.commdpi.com The number and size of the seed crystals are important factors; a larger number of smaller seeds can sometimes lead to agglomeration. mdpi.com

Additives can significantly influence crystal growth, shape, and purity by adsorbing onto the crystal surfaces. d-nb.info While specific studies on additives for calcium succinate are not extensively detailed in the provided context, general principles of crystallization for calcium salts provide insight. For example, in the crystallization of calcium carbonate, polymeric additives are used to control the polymorph and specific surface area. researchgate.net Similarly, impurities or deliberately added ions can alter the kinetic parameters of nucleation and growth. d-nb.info The presence of additives like magnesium ions, alanine, and glycine (B1666218) has been shown to reduce the crystallite size in the crystallization of calcium phosphates. clinsurggroup.com Such additives can prevent crystal agglomeration, which is a common issue that affects product purity and handling. researchgate.net The interaction between additives and the crystal surface can alter the relative growth rates of different crystal faces, thereby modifying the crystal habit or shape. mdpi.com

Table 2: Factors Influencing Calcium Succinate Crystallization

| Control Strategy | Mechanism | Potential Effects on Calcium Succinate | General References |

|---|---|---|---|

| Seeding | Provides surface area for secondary growth, controls nucleation. | Controls final particle size distribution; Prevents chaotic spontaneous nucleation; Can increase particle size. | d-nb.info, mdpi.com, researchgate.net |

| Additives (e.g., polymers, ions) | Adsorption onto crystal surfaces, altering growth kinetics. | Modifies crystal habit/morphology; Prevents agglomeration; Can reduce crystallite size; Influences purity. | d-nb.info, clinsurggroup.com, researchgate.net, mdpi.com |

| pH | Affects the solubility and surface charge of crystals. | Influences crystal quality and yield; Optimal pH identified for better crystal growth. | sci-hub.st, google.com |

| Temperature | Affects solubility and nucleation/growth rates. | Controls which hydrate form is stable; Higher temperature increases solubility, useful for controlled cooling crystallization. | sci-hub.st, google.com |

Scale-Up Considerations and Process Optimization for Calcium Succinate Production

Transitioning from laboratory-scale synthesis to industrial production of calcium succinate requires careful consideration of process design, efficiency, and economics. The choice between batch and continuous operation, along with a thorough economic analysis, is fundamental to developing a viable large-scale process.

Investigative Studies on Batch vs. Continuous Synthesis

The production of succinic acid, the precursor to calcium succinate, has been investigated using batch, fed-batch, and continuous fermentation processes, which directly impacts the subsequent precipitation of the calcium salt. google.com

Batch processes are simpler to set up and manage, making them suitable for smaller-scale production or when production campaigns are infrequent. In a typical batch fermentation for succinic acid, all reactants are loaded into the fermenter at the start, and the process runs until the substrate is consumed. google.com The precipitated calcium succinate is then harvested. Batch crystallization is also a common method for recovery, where seeding can be used to control crystal dimensions. mdpi.com While straightforward, batch processes can have lower productivity due to downtime between batches for cleaning and setup.

Continuous processes , on the other hand, offer higher productivity and more consistent product quality for large-scale manufacturing. A Continuous Stirred-Tank Reactor (CSTR) setup is a patented method for the industrial-scale production of calcium succinate. In a continuous fermentation system, fresh medium is continuously added to the bioreactor while the fermentation broth containing the product is simultaneously removed. google.comscispace.com This maintains the system in a steady state, leading to high productivity. google.com Following the fermenter, a continuous crystallization and separation unit would be used to recover the calcium succinate. Continuous systems are more complex to operate and require significant capital investment but can be more economical at high production volumes.

Table 3: Comparison of Batch vs. Continuous Synthesis for Calcium Succinate

| Feature | Batch Synthesis | Continuous Synthesis | Reference(s) |

|---|---|---|---|

| Productivity | Generally lower due to downtime between cycles. | Higher due to steady-state operation and no downtime. | google.com |

| Operational Complexity | Simpler to set up and control. | More complex; requires sophisticated process control. | google.com, |

| Capital Cost | Lower initial investment. | Higher initial investment for reactor and control systems. | |

| Product Consistency | Potential for batch-to-batch variation. | Generally higher consistency and uniform product quality. | google.com |

| Flexibility | More flexible for producing multiple products in the same equipment. | Less flexible; dedicated to a single, high-volume product. | scispace.com |

| Example Application | Laboratory scale, smaller production runs, fed-batch fermentations. | Large-scale industrial production (e.g., using CSTRs). | , google.com |

Economic and Efficiency Analyses of Synthesis Routes

The economic viability of calcium succinate production is intrinsically linked to the synthesis route of its precursor, succinic acid. The primary routes are petrochemical synthesis and bio-based fermentation.

The petrochemical route , which starts from feedstocks like butane (B89635), has been the traditional method. nih.gov However, with increasing interest in sustainable manufacturing, bio-based fermentation has become a competitive alternative. nih.gov Fermentation processes can utilize renewable feedstocks like glucose, sucrose, or lignocellulosic biomass. nih.govdtu.dk

A significant factor in the economics of the fermentation route is the cost of downstream processing , which involves separating and purifying the product from the complex fermentation broth. This stage can account for up to 60% of the total production costs. nih.gov Precipitation of succinic acid as calcium succinate using inexpensive neutralizing agents like calcium hydroxide is a classical and cost-effective purification method. google.comnih.gov This step effectively separates the succinate from the soluble components of the broth, simplifying the purification process and avoiding the high energy costs associated with methods like concentration by evaporation. google.com

Table 4: Economic and Efficiency Factors in Calcium Succinate Production

| Factor | Description | Impact on Process Economics | Reference(s) |

|---|---|---|---|

| Synthesis Route | Petrochemical vs. Bio-fermentation. | Bio-based routes are becoming cost-competitive and offer sustainability benefits. | nih.gov |

| Feedstock Cost | Cost of raw materials (e.g., butane vs. glucose/corn stover). | A major component of the overall production cost. Renewable feedstocks are abundant but may require pretreatment. | nih.gov, researchgate.net |

| Downstream Processing | Separation and purification of calcium succinate. | Can account for ~60% of total costs. Precipitation with calcium hydroxide is an energy-efficient method. | nih.gov |

| Neutralizing Agent | e.g., Calcium hydroxide, calcium oxide. | Calcium hydroxide is noted for its cost-effectiveness. | , nih.gov |

| Process Scale | Batch vs. Continuous operation. | Continuous processes are more economical for large-scale production due to higher throughput. | google.com, researchgate.net |

| Product Yield & Purity | Efficiency of converting feedstock to final product. | Higher yields and purities directly increase profitability. Precipitation can yield >90% purity. | nih.gov, mdpi.com |

Advanced Spectroscopic and Diffraction Techniques for Characterization of Calcium Succinate Hydrate Systems

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of materials. By analyzing the interaction of infrared radiation or monochromatic light with a sample, it is possible to identify functional groups, study crystal structures, and monitor dynamic processes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of calcium succinate (B1194679) hydrate (B1144303), specific frequencies are absorbed, corresponding to the vibrational energies of the molecule's bonds. The resulting spectrum provides a unique "fingerprint" of the compound.

The FTIR spectrum of calcium succinate hydrate is characterized by several key absorption bands. The most prominent features arise from the carboxylate (COO⁻) groups of the succinate anion and the water of hydration (H₂O). The strong coordination between the calcium ion (Ca²⁺) and the carboxylate groups significantly influences the position of the characteristic carbonyl (C=O) stretching vibrations. Instead of the sharp C=O stretch seen in carboxylic acids (around 1700 cm⁻¹), metal carboxylates like calcium succinate exhibit two distinct bands: an asymmetric stretching vibration (νₐsym) and a symmetric stretching vibration (νₛym). The separation between these two bands provides information about the coordination mode of the carboxylate ligand to the metal center.

Additionally, the presence of water of hydration is clearly identified by a broad absorption band in the 3000-3600 cm⁻¹ region, which is due to the O-H stretching vibrations of the water molecules. Bending vibrations of these water molecules typically appear in the 1600-1650 cm⁻¹ region. Other significant bands include C-H stretching and bending vibrations from the methylene (B1212753) (-CH₂-) groups of the succinate backbone. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3424 | O-H stretching | Water of Hydration |

| ~2970 | C-H asymmetric stretching | Methylene (-CH₂-) |

| ~1630 | H-O-H scissoring (bending) | Water of Hydration |

| ~1560 | COO⁻ asymmetric stretching | Carboxylate |

| ~1425 | COO⁻ symmetric stretching | Carboxylate |

| ~1305 | CH₂ wagging | Methylene (-CH₂-) |

| ~920 | C-C stretching | Succinate Backbone |

| ~650 | COO⁻ bending | Carboxylate |

Raman Spectroscopy for Vibrational Mode Identification and Polymorph Discrimination

In this compound, the symmetric stretching of the carboxylate group gives a particularly strong Raman signal. The C-C and C-H vibrations of the methylene groups are also clearly resolved. Because Raman scattering is highly sensitive to the crystal lattice structure, it is an excellent tool for polymorph discrimination. researchgate.net Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Different polymorphs or hydration states of calcium succinate will exhibit subtle but measurable differences in their Raman spectra, particularly in the low-frequency (lattice phonon) region, which corresponds to the collective vibrations of the crystal lattice. These differences can be used to identify and quantify different polymorphic forms in a sample.

| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group / Mode |

|---|---|---|

| ~2975 | C-H symmetric stretching | Methylene (-CH₂-) |

| ~1440 | COO⁻ symmetric stretching | Carboxylate |

| ~1310 | CH₂ twisting | Methylene (-CH₂-) |

| ~1050 | C-C stretching | Succinate Backbone |

| ~922 | C-C stretching | Succinate Backbone |

| ~845 | CH₂ rocking | Methylene (-CH₂-) |

| ~250 | Lattice vibrations | Crystal Lattice |

In Situ Vibrational Spectroscopy for Monitoring Hydration/Dehydration Processes

In situ vibrational spectroscopy involves monitoring a sample with FTIR or Raman spectroscopy while it is subjected to changes in conditions, such as temperature or humidity. This technique is exceptionally useful for studying the hydration and dehydration processes of this compound in real-time.

By placing a sample of this compound in a temperature-controlled cell, a series of spectra can be recorded as the material is heated. The dehydration process can be monitored by observing the decrease in the intensity of the O-H stretching and bending bands associated with the water of hydration. mdpi.com Concurrently, changes in the carboxylate stretching frequencies can indicate alterations in the coordination environment of the Ca²⁺ ion as water molecules are removed from the crystal lattice. This can provide detailed mechanistic insights into the thermal stability of the hydrate and the sequence in which water molecules are lost. The process can also be reversed to study rehydration, providing information on the material's hygroscopicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei. It is widely used to elucidate molecular structure and dynamics in both solid and solution states.

Solid-State ¹H and ¹³C NMR for Probing Local Molecular Environments

Solid-state NMR (ssNMR) is indispensable for characterizing insoluble or poorly soluble materials like this compound in their native solid form. High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain detailed spectra.

¹³C ssNMR provides distinct signals for each chemically unique carbon atom in the molecule. For calcium succinate, two primary resonances are expected: one for the carboxylate carbons and one for the methylene carbons. The exact chemical shift of these signals is highly sensitive to the local environment, including crystal packing effects, coordination to the calcium ion, and the presence of hydrogen bonds. nih.govliverpool.ac.uk For instance, the carbonyl carbon (COO⁻) of a succinate moiety in a solid polymer matrix typically appears around 173 ppm, while the methylene (-CH₂) carbons are found around 30 ppm. liverpool.ac.uk Polymorphism in this compound would likely result in different ¹³C chemical shifts for the same carbon atoms due to differences in their crystallographic environments.

¹H ssNMR can be used to probe the environments of the protons in the methylene groups and the water of hydration. The signals can provide information on proton-proton distances and the dynamics of the water molecules within the crystal lattice.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹³C | Carboxylate (COO⁻) | ~173 - 180 | Coordination environment, polymorphism |

| ¹³C | Methylene (-CH₂-) | ~30 - 35 | Conformation of succinate backbone, packing |

| ¹H | Methylene (-CH₂-) | ~2.4 - 2.7 | Local structure, proton proximities |

| ¹H | Water of Hydration | Variable (~4 - 6) | Presence and dynamics of water |

Solution-State NMR for Precursor and By-product Analysis

While calcium succinate itself has low solubility, solution-state NMR is crucial for analyzing the purity of its water-soluble precursors, primarily succinic acid. ¹H and ¹³C NMR spectra of aqueous solutions of succinic acid can quickly confirm its identity and detect the presence of impurities.

In a typical ¹H NMR spectrum of pure succinic acid in D₂O, a single sharp peak is observed for the four equivalent methylene protons. chemicalbook.comresearchgate.net The position of this peak is sensitive to pH. The presence of other signals can indicate contamination from by-products of its synthesis or purification process, such as acetic acid or formic acid, which are common impurities in bio-fermentation routes to succinic acid. researchgate.net By integrating the signals, the relative quantities of these impurities can be determined, ensuring the quality of the starting materials before the synthesis of this compound.

| Compound | Functional Group | ¹H Chemical Shift (ppm) in D₂O |

|---|---|---|

| Succinic Acid | -CH₂-CH₂- | ~2.67 |

| Acetic Acid (Impurity) | -CH₃ | ~2.08 |

| Formic Acid (Impurity) | -CHO | ~8.45 |

| Lactic Acid (Impurity) | -CH(OH)- | ~4.32 |

X-ray Diffraction (XRD) Methodologies for Structural Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials, including hydrated salts like this compound. By analyzing the scattering pattern of X-rays interacting with a crystal lattice, XRD provides fundamental information about atomic arrangement, crystal structure, and phase composition.

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement Determination

Single-crystal X-ray diffraction (SCXRD) is an unparalleled method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique requires a single, high-quality crystal, which allows for the collection of detailed diffraction data to resolve the crystal structure with high precision.

Research on this compound has revealed the existence of different hydration states, with their structures elucidated by SCXRD. For instance, the crystal structure of calcium succinate monohydrate (Ca(C₄H₄O₄)·H₂O) has been determined to be monoclinic, belonging to the C2/c space group. scispace.com In this structure, the calcium ion is coordinated to seven oxygen atoms in a pentagonal bipyramidal geometry. The succinate anion acts as a complex ligand, where one carboxylate group binds to three different calcium ions, and the other carboxylate group binds to two, creating a highly polymeric structure. scispace.com

Another identified form is calcium succinate trihydrate, which crystallizes in the triclinic space group P1. researchgate.net The ability of SCXRD to provide such detailed structural information, including bond lengths, bond angles, and coordination environments, is crucial for understanding the physicochemical properties of the material.

Table 1: Crystallographic Data for Calcium Succinate Hydrates from Single-Crystal XRD

| Parameter | Calcium Succinate Monohydrate scispace.com | Calcium Succinate Trihydrate researchgate.net |

| Formula | Ca(C₄H₄O₄)·H₂O | Ca(C₄H₄O₄)·3H₂O |

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P1 |

| a (Å) | 11.952 | 6.419 |

| b (Å) | 9.691 | 7.622 |

| c (Å) | 11.606 | 8.076 |

| α (°) ** | 90 | 76.25 |

| β (°) | 108.81 | 73.61 |

| γ (°) ** | 90 | 81.30 |

| Z | 8 | Not Specified |

This table is interactive. Click on the headers to sort the data.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the analysis of polycrystalline materials. Unlike SCXRD, PXRD can be performed on powdered samples, making it ideal for routine phase identification, assessment of crystalline purity, and monitoring of solid-state transformations. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

In the context of this compound, PXRD is routinely used to confirm the identity and crystallinity of synthesized materials. researchgate.netsci-hub.st By comparing the experimental diffraction pattern to reference patterns from crystallographic databases, one can verify the presence of a specific hydrate phase (e.g., monohydrate or trihydrate) and detect the presence of any crystalline impurities or different polymorphic forms. The sharpness and intensity of the diffraction peaks provide a qualitative measure of the sample's crystallinity. researchgate.net This is critical in quality control and in studies examining the stability of different hydrate forms under various conditions.

Rietveld Refinement Techniques for Quantitative Phase Analysis of Mixed Hydrates

When a sample contains a mixture of different crystalline phases, such as multiple hydrates of calcium succinate or a hydrate mixed with an anhydrous form, quantitative phase analysis (QPA) becomes necessary. The Rietveld refinement method is a powerful analytical technique for QPA from powder diffraction data. nih.gov

The method involves fitting a calculated diffraction pattern to the entire experimental pattern based on the crystal structure models of the constituent phases. By adjusting various parameters (e.g., lattice parameters, atomic positions, and scale factors) through a least-squares refinement process, the weight fraction of each crystalline phase in the mixture can be accurately determined. nih.gov

While specific studies applying Rietveld refinement to mixed hydrates of calcium succinate are not prominently documented, the technique is broadly applicable to such systems. For instance, if a sample contained a mixture of calcium succinate monohydrate and trihydrate, Rietveld refinement could provide a precise quantification of each phase. This is particularly valuable for studying hydration or dehydration processes, where the relative amounts of different hydrate phases change over time or with varying environmental conditions like temperature and humidity.

Thermal Analysis Techniques for Studying Hydration and Dehydration Processes

Thermal analysis techniques are essential for investigating the effects of temperature on the physical and chemical properties of materials. For hydrated compounds like calcium succinate, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly insightful for studying hydration states, thermal stability, and phase transitions. acs.org

Thermogravimetric Analysis (TGA) for Quantifying Water Content and Thermal Stability

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. water360.com.au For hydrated crystals, TGA is a direct method to quantify the water content and determine the temperature ranges over which dehydration occurs. hitachi-hightech.com

When a sample of this compound is heated, it loses its water of crystallization at specific temperatures. This mass loss is recorded by the TGA instrument, and the resulting curve provides quantitative information. Studies on calcium succinate trihydrate have shown a major weight loss between approximately 68 °C and 218 °C, which is attributed to the liberation of water molecules. sci-hub.st The stoichiometry of the hydrate can be confirmed by comparing the observed percentage mass loss to the theoretical water content. For example, the pyrolysis of calcium succinate shows a thermogram with a peak between 188-262°C, which can be associated with dehydration and decomposition processes. urfu.ru

The TGA curve also reveals the thermal stability of the compound. The temperature at which the initial weight loss begins indicates the onset of dehydration and the upper limit of the hydrate's stability. sci-hub.st

Table 2: Summary of Thermogravimetric Analysis Findings for this compound

| Hydrate Form | Onset of Dehydration (°C) | Temperature Range of Major Water Loss (°C) | Observed Weight Loss (%) | Interpretation | Reference |

| Trihydrate | ~68 | 68 - 218 | 46.29 | Liberation of water molecules | sci-hub.st |

| Not Specified | - | 188 - 262 | Not Specified | Dehydration/Decomposition | urfu.ru |

This table is interactive. Click on the headers to sort the data.

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Enthalpy Changes

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is highly sensitive to thermal events such as phase transitions, melting, and crystallization, providing information on the temperatures and enthalpy changes associated with these processes. researchgate.net

For this compound, DSC can detect the endothermic process of dehydration. researchgate.net As the crystal structure loses water, energy is required to break the bonds holding the water molecules within the lattice, which is observed as an endothermic peak on the DSC curve. nih.gov The peak temperature indicates the temperature of the phase transition (dehydration), and the area under the peak is proportional to the enthalpy change (ΔH) of the reaction.

This information is complementary to TGA data. While TGA shows the mass loss associated with dehydration, DSC quantifies the energy required for this process. This can be useful for distinguishing between different types of water molecules (e.g., loosely bound surface water vs. structurally integrated water of crystallization), which may be lost at different temperatures and with different enthalpy changes. The investigation of phase transitions in various calcium-containing compounds by DSC is a well-established method. mdpi.com

Simultaneous TGA-DSC-Mass Spectrometry for Evolved Gas Analysis during Thermal Events

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for characterizing the thermal decomposition of materials like this compound. This hyphenated method provides comprehensive insights by simultaneously measuring changes in mass (TGA), heat flow (DSC), and the identity of evolved gaseous species (MS) as a function of temperature.

In a typical analysis of a hydrated metal salt, the TGA curve will show distinct mass loss steps corresponding to dehydration and subsequent decomposition of the anhydrous salt. The DSC curve will indicate whether these thermal events are endothermic (requiring energy, e.g., breaking bonds, phase changes) or exothermic (releasing energy, e.g., combustion). The mass spectrometer, connected to the furnace outlet, provides real-time analysis of the gases evolved at each decomposition stage.

For this compound, the thermal decomposition is expected to occur in multiple steps. The initial step involves the loss of water molecules of hydration. This is followed by the decomposition of the anhydrous calcium succinate. Based on studies of similar metal carboxylates, the decomposition of the succinate anion can be complex, potentially yielding a variety of gaseous products.

A study on the pyrolysis of calcium succinate identified three main thermal events at temperatures of 188-262°C, 500-550°C, and 650-740°C. While this study focused on pyrolysis, it provides a framework for understanding the thermal behavior. The initial, lower temperature event likely corresponds to dehydration. The subsequent higher temperature events are associated with the decomposition of the anhydrous salt.

The evolved gas analysis by mass spectrometry is crucial for elucidating the decomposition pathway. For the initial dehydration step, the mass spectrometer would primarily detect water (m/z = 18). During the decomposition of the anhydrous calcium succinate, a mixture of gases could be evolved. The pyrolysis study of calcium succinate indicated the formation of cyclic C5 hydrocarbons. In a more general thermal decomposition, the evolution of carbon dioxide (CO₂, m/z = 44) and carbon monoxide (CO, m/z = 28) would be expected from the carboxylate groups. The presence of other organic fragments would provide further insight into the decomposition mechanism.

The final solid residue is typically a metal carbonate or oxide. In the case of calcium succinate, the final product is expected to be calcium carbonate (CaCO₃), which would then decompose to calcium oxide (CaO) at higher temperatures, releasing carbon dioxide.

Table 1: Hypothetical TGA-DSC-MS Data for the Thermal Decomposition of this compound

| Temperature Range (°C) | TGA Mass Loss (%) | DSC Event | Evolved Gas Species (m/z) | Corresponding Reaction |

| 100 - 250 | ~10.3% | Endothermic | H₂O (18) | Dehydration: Ca(C₄H₄O₄)·H₂O → Ca(C₄H₄O₄) + H₂O |

| 400 - 550 | Variable | Complex | CO (28), CO₂ (44), Organic fragments | Decomposition of anhydrous succinate |

| 600 - 800 | Variable | Endothermic | CO₂ (44) | Decomposition of intermediate carbonate: CaCO₃ → CaO + CO₂ |

Note: This table is illustrative and based on the expected behavior of hydrated metal carboxylates. Actual values may vary depending on experimental conditions.

Microscopic and Surface Characterization Methodologies

Scanning Electron Microscopy (SEM) for Morphological and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface morphology, particle size, and shape of crystalline materials like this compound. This technique uses a focused beam of electrons to scan the sample surface, generating high-resolution images that reveal detailed topographical information.

SEM analysis of this compound would provide insights into its crystal habit, which describes the characteristic external shape of the crystals. The morphology can be influenced by factors such as the method of synthesis, solvent used, and the presence of impurities. The crystals could exhibit various forms, such as needles, plates, or prisms.

Furthermore, SEM is used to determine the particle size distribution of a powdered sample. By analyzing a statistically significant number of particles from the SEM images, a histogram of particle sizes can be constructed. This information is critical in various applications as particle size can affect properties like solubility and reactivity. The degree of particle aggregation or agglomeration can also be assessed, providing a more complete picture of the bulk material's structure.

Transmission Electron Microscopy (TEM) for Nanostructure and Electron Diffraction Studies

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the internal structure and nanostructural features of this compound. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image.

TEM can reveal details at the nanoscale, such as crystal defects, dislocations, and stacking faults within the crystal lattice. For materials with nanoscale porosity or composite structures, TEM is indispensable for their characterization.

Selected Area Electron Diffraction (SAED) is a powerful technique available in TEM that provides crystallographic information. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern is a fingerprint of the crystal structure and can be used to determine lattice parameters and crystal symmetry. For this compound, SAED would be used to confirm its crystalline nature and to complement data obtained from X-ray diffraction.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with atomic or near-atomic resolution. An AFM operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map.

For this compound, AFM can be used to visualize the surface topography of individual crystals with exceptional detail. This includes the imaging of atomic steps, terraces, and other surface features. Such information is valuable for understanding crystal growth mechanisms.

In addition to imaging, AFM can measure the forces of interaction between the tip and the sample surface. This capability can be used to probe local mechanical properties such as adhesion and elasticity at the nanoscale. By functionalizing the AFM tip with specific chemical groups, it is possible to map out the chemical functionality of the crystal surface and study interfacial interactions with other molecules or in different solvent environments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the atoms.

For this compound, an XPS survey scan would be used to identify the presence of calcium, carbon, and oxygen on the surface. High-resolution scans of the Ca 2p, C 1s, and O 1s regions would provide detailed information about their chemical states. For instance, the C 1s spectrum could be deconvoluted into components corresponding to the carboxylate group (-COO⁻) and the aliphatic carbons (-CH₂-). The O 1s spectrum would show contributions from the carboxylate oxygen and the water of hydration. This allows for a detailed understanding of the surface chemistry of the compound.

Table 2: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

| Ca | 2p₃/₂ | ~347 | Calcium in a +2 oxidation state |

| C | 1s | ~288 | Carbon in the carboxylate group |

| C | 1s | ~285 | Carbon in the methylene groups |

| O | 1s | ~531 | Oxygen in the carboxylate group |

| O | 1s | ~533 | Oxygen in the water of hydration |

Note: These are approximate binding energy values and can vary slightly depending on the specific chemical environment and instrument calibration.

Elemental and Chemical Analysis Techniques

A variety of elemental and chemical analysis techniques are employed to determine and confirm the composition and purity of this compound. These methods are fundamental for ensuring the material conforms to its expected stoichiometry.

The elemental composition of this compound (CaC₄H₄O₄·H₂O) can be determined by combustion analysis for carbon and hydrogen. In this technique, a sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed. From these masses, the percentages of carbon and hydrogen in the original sample can be calculated.

The calcium content can be determined by various methods, including atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). These techniques involve dissolving the sample in an acidic solution and then introducing it into a flame or plasma. The amount of light absorbed (in AAS) or emitted (in ICP-OES) at a characteristic wavelength for calcium is proportional to its concentration.

The water content can be determined thermogravimetrically, as discussed in the TGA section, by measuring the mass loss upon heating. Alternatively, Karl Fischer titration is a classic and highly accurate method specifically for determining the water content.

The identity of the succinate anion can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, which provide characteristic vibrational spectra for the succinate molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the succinate anion in solution.

Table 3: Theoretical Elemental Composition of Calcium Succinate Monohydrate (C₄H₆CaO₅)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 4 | 48.04 | 27.60 |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 3.48 |

| Calcium (Ca) | 40.08 | 1 | 40.08 | 23.02 |

| Oxygen (O) | 16.00 | 5 | 80.00 | 45.91 |

| Total | 174.18 | 100.00 |

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Calcium Quantification

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for elemental analysis, making it well-suited for the quantification of calcium in this compound. nih.gov The fundamental principle of ICP-OES involves the introduction of a sample into a high-temperature plasma (typically argon), which desolvates, atomizes, and excites the atoms and ions of the element of interest. rsc.org As these excited particles relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. rsc.org

The analysis of calcium-rich materials like this compound by ICP-OES requires a meticulous sample preparation protocol to ensure the complete dissolution of the compound and to mitigate potential matrix effects. nih.gov A common approach is closed-vessel microwave-assisted wet digestion. nih.govresearchgate.net This involves dissolving the solid sample in a mixture of strong acids, such as nitric acid (HNO₃) and hydrogen peroxide (H₂O₂), or aqua regia. nih.gov The high temperature and pressure generated during microwave digestion facilitate a rapid and complete breakdown of the sample matrix, transforming the solid into an aqueous solution suitable for introduction into the plasma. researchgate.net

For accurate calcium determination, the selection of an appropriate analytical emission line is crucial. nih.gov While several emission lines are available for calcium, a highly sensitive line such as 317.9 nm is often chosen, particularly when sample solutions are diluted to fall within the optimal linear dynamic range of the instrument. nih.gov Calibration is performed using a series of standard solutions with known calcium concentrations to generate a calibration curve. rsc.org To ensure the reliability of the analysis, quality control (QC) samples are analyzed to verify the accuracy and precision of the calibration. rsc.org Given the high concentration of calcium, matrix effects can pose a challenge; these are typically managed by diluting the sample solutions or using an internal standard, such as Yttrium, which is introduced into all samples and standards to correct for variations in instrument response. nih.govusda.gov

The method is validated to confirm its performance, assessing parameters such as linearity (correlation coefficient R² > 0.999), limits of detection (LOD), precision, and accuracy, with recovery values typically expected to be in the range of 91-116%. nih.gov

| Parameter | Typical Setting/Value |

|---|---|

| Instrument | ICP-OES Spectrometer (e.g., PerkinElmer Optima 7300 DV) |

| RF Power | 1300 - 1500 W |

| Plasma Gas Flow | 10 - 15 L/min |

| Auxiliary Gas Flow | 0.5 - 1.0 L/min |

| Nebulizer Gas Flow | 0.6 - 0.8 L/min |

| Sample Uptake Rate | 1.0 - 1.5 mL/min |

| Analytical Wavelength (Ca) | 317.933 nm |

| Internal Standard | Yttrium (Y) |

Ion Chromatography for Succinate Anion Quantification

Ion Chromatography (IC) is a specialized form of high-performance liquid chromatography (HPLC) that serves as a primary method for the quantification of anions like succinate. nih.govatlantis-press.com The technique is based on the separation of ions using an ion-exchange column. atlantis-press.com For anion analysis, the stationary phase is a resin with fixed cationic groups, which reversibly bind anions from the sample. chromatographyonline.com A liquid mobile phase, or eluent, is pumped through the column, and the separation occurs based on the different affinities of the various anions for the stationary phase. chromatographyonline.com

A typical IC system for succinate analysis employs an anion-exchange column, such as a Metrohm Metrosep A Supp 1, with a mobile phase consisting of a sodium carbonate and sodium bicarbonate buffer. nih.govresearchgate.netnih.gov After the separation column, the eluent passes through a suppressor. nih.gov The suppressor is a critical component that reduces the background conductivity of the eluent by exchanging the cations in the mobile phase (e.g., sodium) for hydronium ions (H⁺), while leaving the analyte ions unchanged. nih.gov This chemical suppression significantly enhances the signal-to-noise ratio, allowing for highly sensitive detection of the succinate anion by a conductivity detector. nih.govchromatographyonline.com

Sample preparation for IC analysis of this compound is generally straightforward, involving the dissolution of a precisely weighed amount of the compound in high-purity deionized water (e.g., Milli-Q water) to a known concentration. nih.gov The solution is then filtered and injected into the IC system.

Quantification is achieved by comparing the peak area of the succinate anion in the sample chromatogram to a calibration curve generated from standard solutions of succinic acid or a soluble succinate salt at various concentrations. nih.gov The method is validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net This ensures the method can accurately and reliably quantify the succinate content in the presence of other potential ionic impurities. nih.gov

| Parameter | Typical Setting/Value |

|---|---|

| Instrument | High-Performance Ion Chromatography System |

| Column | Anion-exchange column (e.g., Metrohm Metrosep A Supp 1, 250 × 4.0 mm, 5.0 µm) nih.govresearchgate.net |

| Mobile Phase (Eluent) | Isocratic mixture of 7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate in water nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL |

| Detection | Suppressed Conductivity nih.gov |

| Run Time | ~25 minutes nih.govresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Investigative Methodologies in Biological and Biochemical Contexts of Calcium Succinate Hydrate

Cellular Uptake and Transport Mechanisms of Succinate (B1194679) and Calcium Ions

Understanding how succinate and calcium ions from calcium succinate hydrate (B1144303) cross cell membranes is fundamental. Researchers employ various models and techniques to dissect these transport mechanisms, which are crucial for the ions to exert their biological effects.

In vitro studies using cultured cell lines are a primary tool for investigating the specific transporters involved in succinate uptake. These studies allow for controlled experiments to identify and characterize the proteins that facilitate the movement of dicarboxylates like succinate across the plasma membrane.

A key model for this research is the opossum kidney (OK) proximal tubule cell line, which is used to study renal nutrient transport. Studies on these cells have revealed that succinate and citrate (B86180) can share a transport process, particularly under low-calcium conditions. nih.gov Research has shown that in low extracellular calcium environments (<60 μM), succinate transport is inhibited by citrate in a concentration-dependent manner, suggesting competition for the same transporter. nih.gov Conversely, at normal physiological calcium concentrations (1.2 mM), this mutual inhibition is not observed, indicating that extracellular calcium levels can regulate the activity and specificity of dicarboxylate transporters. nih.govnih.gov

These interactions are investigated using isotope uptake assays. Cells are incubated with radiolabeled succinate (e.g., [¹⁴C]succinate), and the amount of radioactivity taken up by the cells over time is measured. By introducing potential inhibitors (like citrate) at varying concentrations, researchers can determine the kinetics of inhibition and infer the nature of the transport mechanism. nih.gov The findings suggest that extracellular calcium may regulate a novel transport process distinct from the well-characterized Na+-dicarboxylate cotransporter (NaDC1). nih.gov

Table 1: Effect of Extracellular Calcium on Dicarboxylate Transport Interactions in OK Cells

| Extracellular Ca²⁺ Level | Interaction Observed | Inferred Transport Mechanism |

|---|---|---|

| Low (<60 μM) | Succinate and citrate mutually inhibit each other's transport. nih.gov | Shared dicarboxylate transport process is active. nih.gov |

| Normal (1.2 mM) | Succinate and citrate do not significantly inhibit each other's transport. nih.gov | Transport occurs via separate mechanisms, or the shared transporter is inactive/altered. nih.gov |

The movement of calcium ions (Ca²⁺) is a critical signaling mechanism in virtually all cells. nih.govresearchgate.net Methodologies to study Ca²⁺ flux and homeostasis aim to measure changes in intracellular calcium concentration in response to stimuli. When studying calcium succinate hydrate, the focus is on how both the succinate and calcium components might influence these tightly regulated processes.

Succinate itself has been identified as a signaling molecule that can induce an increase in intracellular calcium. researchgate.net Studies in LNCaP prostate cancer cells have shown that a cell-permeable form of succinate can trigger a significant flux of intracellular Ca²⁺, similar to the effect of agents that release calcium from the endoplasmic reticulum. researchgate.net This suggests that succinate accumulation can act as a secondary messenger to mobilize calcium from intracellular stores. researchgate.net

The techniques used to investigate these phenomena include live-cell imaging with fluorescent Ca²⁺ indicators. These dyes (e.g., Fura-2, Fluo-4) bind to calcium and exhibit a change in fluorescence intensity or emission wavelength upon binding. By loading cells with these indicators and monitoring them with fluorescence microscopy, researchers can visualize and quantify real-time changes in cytoplasmic Ca²⁺ concentrations following the application of succinate. researchgate.net This allows for a dynamic view of how succinate impacts calcium homeostasis, a process essential for everything from gene expression to metabolism. nih.gov Mitochondria also play a key role, acting as Ca²⁺ buffers that shape cellular calcium signals. wsu.edu

Role in Metabolic Pathways and Enzyme Interactions

Succinate is a central intermediate in the citric acid cycle (TCA cycle), and calcium is a known regulator of several key enzymes within this pathway. wikipedia.org Therefore, a significant area of investigation is the interplay between this compound and core metabolic processes, particularly the activity of the enzyme succinate dehydrogenase.

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle. wikipedia.orgnih.gov Its activity is subject to regulation by various factors, including the availability of its substrate (succinate) and allosteric regulators.

Calcium ions have been shown to directly activate SDH. In vitro studies using isolated rat liver mitochondria have demonstrated that Ca²⁺ concentrations similar to those found in the cytosol can induce an activation of SDH. nih.gov This activation requires the presence of both succinate and ATP. nih.gov The effect of calcium on SDH activity can be quantified using spectrophotometric assays that measure the rate of reduction of an artificial electron acceptor (like 2,6-dichloroindophenol) by the enzyme in the presence of succinate. nih.gov Research indicates a stimulating influence of Ca²⁺ on SDH activity, which can lead to increased flux through the citric acid cycle. wikipedia.orgresearchgate.net The uptake of metal ions and their correlation with SDH depression has also been a subject of study. nih.gov

Table 2: Factors Influencing Succinate Dehydrogenase (SDH) Activity in In Vitro Mitochondrial Studies

| Factor | Effect on SDH Activity | Experimental Context |

|---|---|---|

| Increased cytosolic Ca²⁺ | Activation nih.gov | Isolated rat liver mitochondria nih.gov |

| Succinate (Substrate) | Required for Ca²⁺-induced activation nih.gov | Isolated rat liver mitochondria nih.gov |

| ATP | Required for Ca²⁺-induced activation nih.gov | Isolated rat liver mitochondria nih.gov |

| Oxaloacetate | Diminishes Ca²⁺-induced activation nih.gov | Uncoupled mitochondria nih.gov |

Beyond its direct effect on SDH, the components of this compound are explored within broader models of intermediary metabolism. Succinate is not merely a passive intermediate; its accumulation can have significant signaling consequences. mdpi.com For instance, high levels of succinate can inhibit prolyl hydroxylase enzymes, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). wikipedia.orgnih.gov This is a key mechanism that allows cells to adapt to low oxygen conditions and has implications for various physiological and pathological states. nih.govmdpi.com

Bioavailability and Biodistribution Studies in Animal Models

To understand the physiological relevance of this compound, it is essential to determine how well its components are absorbed and distributed throughout the body. These investigations are typically carried out in animal models.